2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride CAS number
2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride CAS number
An In-Depth Technical Guide to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-64-1), a key intermediate in synthetic organic chemistry and drug discovery. This document delves into the compound's chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel sulfonamide-based therapeutics. Detailed protocols for synthesis and analytical characterization are presented, alongside critical safety and handling information, to support researchers and drug development professionals in its effective and safe utilization.
Compound Identification and Physicochemical Properties
2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of a reactive sulfonyl chloride group, along with an aniline moiety, makes it a versatile bifunctional building block. The specific arrangement of the amino, chloro, and methyl groups on the benzene ring influences its reactivity and the properties of its derivatives.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 104613-64-1 | [1] |
| Molecular Formula | C₇H₇Cl₂NO₂S | [1] |
| Molecular Weight | 240.11 g/mol | [1] |
| IUPAC Name | 2-amino-4-chloro-5-methylbenzene-1-sulfonyl chloride | |
| SMILES | CC1=CC(=C(N)C=C1Cl)S(Cl)(=O)=O | [1] |
| Physical Form | Solid (Typical for aromatic sulfonyl chlorides) | [2] |
| Storage | Sealed in a dry environment at 2-8°C |[1] |
Synthesis and Mechanistic Insights
The synthesis of aromatic sulfonyl chlorides is a cornerstone of industrial and medicinal chemistry. The most common and direct method for preparing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is through the electrophilic aromatic substitution (chlorosulfonation) of the corresponding substituted aniline.
Synthetic Pathway: Chlorosulfonation
The reaction involves treating 4-chloro-3-methylaniline with an excess of chlorosulfonic acid. The amino group is a strong activating group and directs the incoming electrophile (the chlorosulfonium cation, ClSO₂⁺) to the ortho and para positions. In this substrate, the position ortho to the amino group and meta to the methyl and chloro groups is sterically accessible and electronically favored, leading to the desired product.
Causality in Experimental Design:
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Excess Reagent: A significant excess of chlorosulfonic acid is used both as the reactant and the solvent. This ensures the reaction goes to completion and maintains a non-aqueous environment, which is critical as sulfonyl chlorides readily hydrolyze.[3][4]
-
Temperature Control: The initial addition of the aniline to chlorosulfonic acid is performed at a low temperature (e.g., 10-15°C).[4] This is a highly exothermic reaction that evolves large volumes of hydrogen chloride gas.[4] Controlling the temperature prevents thermal degradation and the formation of unwanted byproducts. A subsequent heating step (e.g., to 60°C) is often required to drive the reaction to completion.[4]
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Quenching: The reaction mixture is carefully poured onto ice water to quench the excess chlorosulfonic acid and precipitate the solid sulfonyl chloride product.[4] This step must be performed cautiously in a well-ventilated fume hood due to the vigorous reaction of chlorosulfonic acid with water.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Applications in Drug Discovery
The primary utility of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is as a scaffold for generating libraries of novel sulfonamides. The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]
The reaction of this sulfonyl chloride with various primary or secondary amines provides a straightforward method to synthesize a diverse range of N-substituted sulfonamides.[5] These derivatives can then be screened for biological activity. For instance, substituted benzenesulfonamides are well-known for their potent and selective inhibition of carbonic anhydrase isozymes, such as CAIX, which is overexpressed in many solid tumors, making it a valuable anticancer target.[7] The presence of the chloro-substituent is also significant, as halogenated compounds are integral to many pharmaceuticals, often enhancing binding affinity or modifying metabolic stability.[8]
Visualized Drug Discovery Workflow
Caption: From building block to drug candidate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the sulfonyl chloride intermediate. A multi-technique approach is recommended.
Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural elucidation. Due to the compound's reactivity, aprotic deuterated solvents like CDCl₃ or DMSO-d₆ must be used.[9] Expected ¹H NMR signals would include distinct singlets for the methyl and amino protons, and two doublets in the aromatic region for the two remaining ring protons.
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Infrared (IR) Spectroscopy: This technique is excellent for quickly identifying the key functional group. Strong absorption bands characteristic of the sulfonyl chloride moiety are expected for the asymmetric S=O stretch (1375-1410 cm⁻¹) and the symmetric S=O stretch (1185-1204 cm⁻¹).[9]
Chromatographic Purity Assessment
Due to their reactivity, sulfonyl chlorides can be challenging to analyze directly by gas chromatography. A common and reliable method involves derivatization to a more stable sulfonamide followed by GC-MS analysis.[9]
Protocol: Purity Analysis by Derivatization GC-MS [9]
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sulfonyl chloride into a vial.
-
Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add a 1.2 molar equivalent of a simple amine (e.g., diethylamine) to quantitatively convert the sulfonyl chloride to its corresponding stable sulfonamide.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute the mixture as needed for GC-MS analysis.
-
-
Instrument Parameters (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.
-
-
Data Analysis:
-
The purity is determined from the relative peak area of the derivatized product in the total ion chromatogram. The mass spectrum of the main peak should correspond to the expected molecular ion and fragmentation pattern of the resulting diethylsulfonamide derivative.
-
Safety, Handling, and Storage
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[10] Their primary hazard stems from their reactivity with nucleophiles, particularly water.
Table 2: Hazard Information
| Hazard Type | Description | Precautionary Actions |
|---|---|---|
| Corrosivity | Causes severe skin burns and eye damage.[10][11][12] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[13][14] |
| Reactivity | Reacts with water, potentially violently, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.[10] | Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[14] Do not use water to extinguish fires involving this compound; use dry chemical or CO₂ extinguishers.[10] |
| Inhalation | Can irritate the nose, throat, and respiratory system.[10] Higher exposures may cause pulmonary edema.[10] | Use only within a chemical fume hood to ensure adequate ventilation.[14] |
Handling and Storage Protocol
-
Handling: Always handle 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in a well-ventilated chemical fume hood.[14] Avoid breathing dust.[14] Prevent contact with skin and eyes by wearing appropriate PPE.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][14] Recommended storage is at 2-8°C to ensure long-term stability.[1]
References
-
2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies. (2018, February 19). SIELC Technologies. Available from: [Link]
- US Patent US5292932A. Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. Google Patents.
-
Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Available from: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available from: [Link]
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2-Amino-4-chlorobenzenesulfonic acid | C6H6ClNO3S | CID 235504. PubChem. Available from: [Link]
-
Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. ResearchGate. Available from: [Link]
-
SAFETY DATA SHEET for 2-Amino-4-chloro-5-methylbenzene sulfonic acid. (2025, September 24). Available from: [Link]
-
Safety data sheet for 2-amino-5-chloro-p-toluenesulfonic Acid. (2024, January 4). CPAChem. Available from: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central (PMC). Available from: [Link]
-
SAFETY DATA SHEET for 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2016, May 13). Chem Service. Available from: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]
- US Patent US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
-
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021, December 23). Available from: [Link]
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Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available from: [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). PubMed Central (PMC). Available from: [Link]
-
Agilent Approaches for Amino Acid Analysis. (2020, October 2). Agilent. Available from: [Link]
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